molecular formula C17H14F2N4O B278838 N-(3,4-difluorophenyl)-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide

N-(3,4-difluorophenyl)-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide

カタログ番号 B278838
分子量: 328.32 g/mol
InChIキー: SNCBJELKNOAAOH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(3,4-difluorophenyl)-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide, also known as DFP-10825, is a small molecule inhibitor that has gained attention in the field of cancer research. It is a potent inhibitor of the protein kinase CK2, which has been implicated in a variety of cellular processes including cell growth, proliferation, and survival. In

作用機序

N-(3,4-difluorophenyl)-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide binds to the ATP-binding site of CK2 and inhibits its activity. CK2 is a serine/threonine kinase that phosphorylates a wide variety of substrates involved in cell growth and survival. Inhibition of CK2 by N-(3,4-difluorophenyl)-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide leads to decreased phosphorylation of these substrates, which can lead to apoptosis and inhibition of tumor growth.
Biochemical and Physiological Effects:
N-(3,4-difluorophenyl)-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide has been shown to have a selective inhibitory effect on CK2, with minimal off-target effects. It has been shown to induce apoptosis in cancer cells, and to inhibit tumor growth in preclinical models. N-(3,4-difluorophenyl)-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide has also been shown to enhance the efficacy of other anticancer agents, such as cisplatin and doxorubicin. In addition, it has been shown to have minimal toxicity in normal cells.

実験室実験の利点と制限

N-(3,4-difluorophenyl)-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide has several advantages for use in lab experiments. It is a potent inhibitor of CK2, with high selectivity and minimal off-target effects. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth in preclinical models. However, there are also limitations to its use. N-(3,4-difluorophenyl)-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide has limited solubility in water, which can make it difficult to use in certain experiments. In addition, its potency can make it difficult to use in certain assays, as high concentrations may be required.

将来の方向性

There are several future directions for the use of N-(3,4-difluorophenyl)-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide in cancer research. One area of interest is in combination therapy with other anticancer agents, such as cisplatin and doxorubicin. N-(3,4-difluorophenyl)-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide has been shown to enhance the efficacy of these agents, and further studies are needed to determine the optimal combination and dosing regimens. Another area of interest is in the development of more potent and selective CK2 inhibitors, which may have even greater antitumor activity. Finally, there is interest in the use of N-(3,4-difluorophenyl)-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide in clinical trials, to determine its safety and efficacy in humans.

合成法

N-(3,4-difluorophenyl)-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide can be synthesized by a multistep process that involves the reaction of 3,4-difluoroaniline with ethyl 2-pyridylacetate to form an intermediate, which is then reacted with 4-cyanopyrazole in the presence of a base to yield the final product. The synthesis method has been optimized to produce high yields and purity of N-(3,4-difluorophenyl)-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide.

科学的研究の応用

N-(3,4-difluorophenyl)-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide has been extensively studied for its potential use in cancer therapy. CK2 is overexpressed in many types of cancer, and its inhibition has been shown to induce apoptosis and inhibit tumor growth. N-(3,4-difluorophenyl)-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide has been shown to be a potent inhibitor of CK2, and has demonstrated antitumor activity in preclinical studies. It has also been shown to enhance the efficacy of other anticancer agents, such as cisplatin and doxorubicin.

特性

製品名

N-(3,4-difluorophenyl)-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide

分子式

C17H14F2N4O

分子量

328.32 g/mol

IUPAC名

N-(3,4-difluorophenyl)-5-ethyl-1-pyridin-2-ylpyrazole-4-carboxamide

InChI

InChI=1S/C17H14F2N4O/c1-2-15-12(10-21-23(15)16-5-3-4-8-20-16)17(24)22-11-6-7-13(18)14(19)9-11/h3-10H,2H2,1H3,(H,22,24)

InChIキー

SNCBJELKNOAAOH-UHFFFAOYSA-N

SMILES

CCC1=C(C=NN1C2=CC=CC=N2)C(=O)NC3=CC(=C(C=C3)F)F

正規SMILES

CCC1=C(C=NN1C2=CC=CC=N2)C(=O)NC3=CC(=C(C=C3)F)F

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。